ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride
Description
Historical Context of Pyrazole Compounds
The history of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term pyrazole for this class of compounds. Knorr's discovery occurred when he was attempting to synthesize quinoline derivatives with antipyretic activity but accidentally obtained antipyrine, a compound that demonstrated analgesic, antipyretic, and antirheumatic properties. This serendipitous discovery stimulated significant interest in pyrazole chemistry and established the foundation for future research in this field.
Following Knorr's initial work, Hans von Pechmann developed a classical synthetic method in 1898 for preparing pyrazole through the reaction of acetylene with diazomethane. This methodology represented one of the earliest systematic approaches to pyrazole synthesis and contributed to the expanding understanding of heterocyclic chemistry. The development of these early synthetic routes enabled researchers to explore the fundamental properties and potential applications of pyrazole compounds.
The first natural pyrazole derivative was isolated in 1959, when 1-pyrazolyl-alanine was discovered in watermelon seeds. This finding challenged the prevailing belief that pyrazoles could not be obtained naturally and opened new avenues for investigating naturally occurring pyrazole compounds. Japanese researchers Kosuge and Okeda had previously isolated 3-n-nonylpyrazole from Houttuynia Cordata in 1954, which showed antimicrobial activity, further demonstrating the natural occurrence and biological significance of pyrazole compounds.
Significance of Pyrazole Derivatives in Chemical Research
Pyrazole derivatives occupy a prominent position in medicinal and pesticide chemistry due to their diverse biological activities and chemical versatility. These five-membered heterocyclic compounds, characterized by two adjacent nitrogen atoms and three carbon atoms, exhibit a broad spectrum of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, antiviral, antifungal, analgesic, anticonvulsant, anti-diabetic, antipyretic, anti-arrhythmic, and anti-depressant activities.
The structural features of pyrazole compounds contribute significantly to their chemical importance in research applications. The presence of two dissimilar and adjacent nitrogen atoms allows these compounds to simultaneously donate and accept hydrogen bonds, facilitating intermolecular interactions either among pyrazole molecules themselves or between pyrazoles and neighboring molecules. This property makes pyrazoles valuable building blocks in organic synthesis for designing pharmaceutical and agrochemical compounds.
Contemporary research has demonstrated that pyrazole derivatives serve as bifunctional ligands for metal catalysis and as structural components in various commercial drugs. Notable pharmaceutical applications include celecoxib, a potent anti-inflammatory agent, zaleplon, betazole, and numerous other therapeutic compounds that incorporate the pyrazole ring system. The pyrazole moiety is listed among the highly used ring systems for small molecule drugs by the United States Food and Drug Administration, underscoring its continued relevance in drug development.
The agricultural applications of pyrazole derivatives are equally significant, with compounds serving as fungicides, insecticides, and herbicides. Examples include fenpyroximate, fipronil, tebufenpyrad, and tolfenpyrad, which demonstrate the versatility of pyrazole chemistry in pest control applications. The compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is specifically used in the manufacture of six commercial fungicides, highlighting the industrial importance of specialized pyrazole derivatives.
Overview of Ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine Hydrochloride
This compound represents a complex pyrazole derivative with distinctive structural characteristics that distinguish it from simpler pyrazole compounds. The compound incorporates several key functional groups, including a propynyl moiety, an ethylmethylamine substituent, and a hydrochloride salt form, which collectively contribute to its unique chemical properties and potential applications.
The molecular structure of this compound can be systematically analyzed through its individual components. The core pyrazole ring system provides the fundamental heterocyclic framework, while the propynyl group at the 1-position introduces an alkyne functionality that may participate in various chemical transformations. The methyl group at the 3-position serves as a carbon-based substituent that can influence the electronic properties of the pyrazole ring. The ethylmethylamine moiety attached through a methylene linker adds additional nitrogen functionality and potential sites for chemical modification.
Chemical identification data for this compound includes the Chemical Abstracts Service registry number 1803586-39-1, which provides a unique identifier for this specific compound. The International Union of Pure and Applied Chemistry name for this compound is N-((1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)methyl)ethanamine hydrochloride, which systematically describes the structural arrangement of all functional groups.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1803586-39-1 |
| Molecular Formula | C9H14ClN3 |
| Molecular Weight | 199.68 g/mol |
| International Union of Pure and Applied Chemistry Name | N-((1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)methyl)ethanamine hydrochloride |
| Simplified Molecular Input Line Entry System | C#CCN1N=C(CNCC)C=C1.[H]Cl |
| International Chemical Identifier | InChI=1S/C9H13N3.ClH/c1-3-6-12-7-5-9(11-12)8-10-4-2;/h1,5,7,10H,4,6,8H2,2H3;1H |
The hydrochloride salt form of this compound enhances its stability and solubility characteristics compared to the free base form. This salt formation is commonly employed in pharmaceutical and chemical research to improve handling properties and facilitate purification processes. The presence of the hydrochloride moiety also affects the compound's crystallization behavior and storage requirements, making it more suitable for various research applications.
Research Objectives and Scope
The primary research objectives for studying this compound encompass multiple aspects of chemical investigation, including structural characterization, synthetic methodology development, and potential application exploration. Understanding the fundamental chemical properties of this compound provides essential information for researchers seeking to utilize pyrazole derivatives in various scientific contexts.
Structural analysis objectives focus on elucidating the three-dimensional molecular geometry, electronic distribution, and conformational preferences of the compound. These investigations contribute to a comprehensive understanding of how the various functional groups interact within the molecular framework and influence overall chemical behavior. Advanced spectroscopic techniques and computational modeling approaches can provide detailed insights into the molecular structure and dynamics of this complex pyrazole derivative.
Synthetic methodology research aims to develop efficient and scalable preparation methods for this compound and related compounds. This includes investigating alternative synthetic routes, optimizing reaction conditions, and exploring the scope and limitations of various chemical transformations. Such studies contribute to the broader understanding of pyrazole chemistry and facilitate the preparation of structurally related compounds for further investigation.
Chemical reactivity studies seek to determine the behavior of this compound under various reaction conditions and its potential for serving as a synthetic intermediate or building block. The presence of multiple functional groups, including the alkyne, amine, and pyrazole moieties, provides numerous opportunities for chemical modification and derivatization. Understanding these reactivity patterns enables researchers to design new synthetic strategies and develop novel chemical entities based on this structural framework.
Application-oriented research explores the potential uses of this compound in various fields of chemical research. This includes investigating its utility as a synthetic intermediate, catalyst ligand, or precursor for more complex molecular architectures. The unique combination of functional groups present in this compound may provide access to chemical transformations or molecular properties that are not readily achievable with simpler pyrazole derivatives.
The scope of research activities encompasses both fundamental chemical investigations and applied studies that examine practical applications of this compound. Collaborative research efforts between synthetic chemists, analytical chemists, and application specialists can provide comprehensive insights into the potential value and limitations of this compound in various research contexts. These multidisciplinary approaches ensure that research findings are both scientifically rigorous and practically relevant for advancing the field of pyrazole chemistry.
Properties
IUPAC Name |
N-[(1-prop-2-ynylpyrazol-3-yl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c1-3-6-12-7-5-9(11-12)8-10-4-2;/h1,5,7,10H,4,6,8H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMALZDBMLDINE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NN(C=C1)CC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a multi-step sequence:
Step 1: Synthesis of 1-(prop-2-yn-1-yl)-1H-pyrazole
The pyrazole core is alkylated at the nitrogen (N1) position with propargyl bromide or a similar propargylating agent under basic conditions. This step ensures the introduction of the prop-2-yn-1-yl substituent.Step 2: Introduction of the Methylamine Side Chain at the 3-Position
The 3-position of the pyrazole ring is functionalized via a chloromethylation or bromomethylation reaction to install a halomethyl group. This intermediate then undergoes nucleophilic substitution with ethylamine to afford the corresponding ethylaminomethyl derivative.Step 3: Formation of the Hydrochloride Salt
The free base amine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt, improving compound stability and facilitating isolation.
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | N-Alkylation | Propargyl bromide, base (e.g., K2CO3), DMF | Room temperature to mild heating; inert atmosphere to avoid side reactions |
| 2 | Halomethylation | Paraformaldehyde, HCl or HBr, acid catalyst | Controlled temperature to avoid overreaction |
| 3 | Nucleophilic substitution | Ethylamine (excess), solvent (ethanol or THF) | Stirring at ambient temperature; excess amine drives reaction to completion |
| 4 | Salt formation | HCl gas or HCl solution in ethanol | Cooling to precipitate hydrochloride salt |
Purification and Characterization
Following synthesis, the hydrochloride salt is typically purified by recrystallization from ethanol or ethyl acetate. Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution patterns on the pyrazole ring and side chains.
- Mass Spectrometry (MS) to verify molecular weight (exact mass ~ 180 g/mol including HCl).
- Elemental analysis to confirm purity and salt formation.
- Melting point determination to assess crystalline purity.
Research Findings and Optimization Notes
- Yield Optimization: Using anhydrous solvents and inert atmosphere during N-alkylation improves yield by minimizing side reactions such as polymerization of propargyl bromide.
- Selectivity: Halomethylation at the 3-position is highly selective under controlled acidic conditions, avoiding substitution at other ring positions.
- Salt Stability: The hydrochloride salt form exhibits enhanced thermal stability and improved solubility in polar solvents, which is critical for downstream applications.
- Safety Considerations: Handling of propargyl bromide and halomethylation reagents requires strict moisture control and ventilation due to their toxicity and volatility.
Data Summary Table
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, typically forming N-oxide derivatives.
Reduction: : Reduction reactions can convert it into various hydrogenated forms.
Substitution: : Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: : Utilizing oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Alkyl halides or aryl halides in the presence of suitable catalysts and bases.
Major Products Formed
Oxidation: : N-oxide derivatives.
Reduction: : Hydrogenated forms.
Substitution: : A wide range of substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride has been investigated for its potential as a therapeutic agent. Its pyrazole moiety is known to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.
Anticancer Activity
Recent studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine have demonstrated cytotoxic effects against different cancer cell lines, suggesting a potential role in cancer therapy .
Anti-inflammatory Properties
Research indicates that pyrazole-based compounds can modulate inflammatory pathways. This compound may inhibit the release of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis .
Agricultural Applications
The compound's unique structure allows it to act as a plant growth regulator or pesticide. Pyrazole derivatives have been explored for their ability to enhance crop yield and resistance to pests.
Pesticidal Activity
Studies have shown that certain pyrazole compounds exhibit insecticidal properties, making them suitable candidates for developing eco-friendly pesticides . this compound could potentially be formulated into agricultural products aimed at pest control.
Material Science Applications
In material science, the compound's properties can be utilized in the synthesis of novel polymers or nanomaterials. Its ability to form stable complexes with metals could lead to advancements in catalysis or sensor technology.
Catalytic Applications
Research indicates that pyrazole derivatives can serve as ligands in metal-catalyzed reactions, enhancing catalytic efficiency . this compound may find applications in developing more effective catalytic systems.
Mechanism of Action
Ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The precise mechanism involves binding to the active sites or allosteric sites, influencing the function of the targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on shared structural motifs, such as pyrazole/heterocyclic cores, amine substituents, or propargyl groups.
Pyrazole-Based Amine Derivatives
Methyl({[1-Methyl-3-(Propan-2-yl)-1H-Pyrazol-4-yl]methyl})amine Hydrochloride
- Structure : The pyrazole ring is substituted with a methyl group at position 1 and an isopropyl group at position 3. The amine substituent is methyl.
- Key Differences :
- Substitution pattern (positions 1 and 4 vs. 1 and 3 in the target compound) alters steric and electronic profiles.
- The isopropyl group may enhance lipophilicity compared to the propargyl group in the target compound.
- Applications : Used in medicinal chemistry for structure-activity relationship (SAR) studies .
(2-Methoxyethyl)({[1-(Prop-2-yn-1-yl)-1H-Pyrazol-3-yl]methyl})amine
- Structure : Shares the propargyl-substituted pyrazole core but has a 2-methoxyethyl group on the amine.
- Comparative studies could reveal the impact of ethyl vs. methoxyethyl groups on receptor binding .
{[1-(Difluoromethyl)-1H-Pyrazol-3-yl]methyl}(Methyl)amine
- Structure : Features a difluoromethyl group at position 1 and a methylamine substituent.
- Key Differences: Fluorine atoms increase electronegativity and may enhance bioavailability.
Heterocyclic Amine Derivatives with Non-Pyrazole Cores
a. 2-(1H-Imidazol-1-yl)ethylamine Hydrochloride
- Structure : Replaces pyrazole with imidazole and thiophene moieties.
- Key Differences :
3-(1-Methyl-1H-1,2,4-Triazol-3-yl)propan-1-amine Hydrochloride
- Structure : Utilizes a triazole ring instead of pyrazole.
- The propane linker increases flexibility compared to the methylene group in the target compound .
Propargyl-Containing Amines
Methyl(Prop-2-yn-1-yl)(Propan-2-yl)amine Hydrochloride
- Structure : Lacks a pyrazole ring but includes propargyl and isopropyl groups on the amine.
- Propargyl groups enable alkyne-specific reactions (e.g., Huisgen cycloaddition), similar to the target compound .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Notes | References |
|---|---|---|---|---|---|
| Ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride | C9H14ClN3 | 215.68 (HCl salt) | Propargyl (position 1), ethylamine (C3) | Pharmaceutical intermediates, SAR studies | |
| Methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride | C10H18ClN3 | 231.72 (HCl salt) | Isopropyl (C3), methylamine (C4) | Kinase inhibitor research | |
| 2-(1H-Imidazol-1-yl)ethylamine hydrochloride | C11H15ClN4S | 270.78 (HCl salt) | Imidazole, thiophene | Antimicrobial agent development | |
| Methyl(prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride | C7H14ClN | 163.65 (HCl salt) | Propargyl, isopropyl | Click chemistry applications |
Research Findings and Implications
- Substituent Effects : Propargyl groups in the target compound and its analogs enable modular functionalization, critical for drug discovery .
- Heterocycle Impact : Pyrazole derivatives generally exhibit higher metabolic stability than triazoles or imidazoles due to reduced susceptibility to oxidative degradation .
- Amine Group Variations : Ethyl and methoxyethyl groups balance lipophilicity and solubility, whereas methyl groups may limit steric hindrance in target binding .
Biological Activity
Ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₀H₁₃ClN₄
- CAS Number : 956758-70-6
Synthesis Methods
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. A common method includes:
-
Reagents :
- Potassium carbonate
- N,N-dimethylformamide (DMF)
- 4-fluoro-N-methyl-3-nitrobenzamide
-
Procedure :
- Combine the pyrazole derivative with the benzamide in DMF.
- Stir the mixture at room temperature for an extended period.
- Quench the reaction with water and isolate the product through filtration and chromatography.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. A study indicated that compounds with similar pyrazole structures exhibited significant activity against various pathogens, including fungi like Fusarium oxysporum and bacteria such as Escherichia coli and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| Ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine HCl | 12.5 | Fusarium oxysporum |
| Control (Miconazole) | 25 | Fusarium oxysporum |
| Other Pyrazole Derivatives | 28–30 | Various Fungi |
The biological activity of this compound is attributed to its ability to disrupt cellular processes in microorganisms. The pyrazole ring facilitates interaction with key enzymes involved in metabolic pathways, leading to inhibition of growth and replication .
Case Studies
Several studies have explored the efficacy of ethyl({[1-(prop-2-yn-1-y)-1H-pyrazol-3-y]methyl})amine hydrochloride:
Case Study 1 : A recent investigation assessed its antifungal properties against Alternaria solani, showing a reduction in fungal growth by over 80% at a concentration of 50 µg/mL .
Case Study 2 : In another study, derivatives of this compound were tested against multidrug-resistant bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Q & A
Q. What synthetic methodologies are recommended for preparing ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Condensation of propargyl bromide with 1H-pyrazole to introduce the prop-2-yn-1-yl group at the pyrazole N1 position.
- Step 2 : Alkylation of the pyrazole C3-methylamine group using ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3 : Salt formation via reaction with HCl in anhydrous ether to yield the hydrochloride .
- Validation : Monitor reaction progress by TLC and confirm purity via HPLC (≥98% purity, as in ) and ¹H NMR (e.g., δ 5.31–5.33 ppm for propargyl protons, referencing ).
Q. How can purity and structural identity be rigorously validated?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) to achieve ≥98% purity thresholds .
- ¹H/¹³C NMR : Assign peaks using 400 MHz spectrometers (e.g., δ 6.29 ppm for pyrazole protons, δ 3.95 ppm for methylene groups) .
- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.4% theoretical values.
Q. What storage conditions are optimal for long-term stability?
- Methodological Answer : Store desiccated at 2–8°C in amber vials to prevent hydrolysis and photodegradation. Hydrochloride salts are hygroscopic; use argon/vacuum sealing for extended storage .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect high-resolution data (θ ≤ 25°) to resolve propargyl and ethyl group orientations.
- Refinement : Employ SHELXL (e.g., SHELX-2018) for least-squares refinement. Address potential twinning or disorder using the TWIN/BASF commands .
- Validation : Confirm R-factor convergence (<5%) and validate geometry via PLATON .
Q. How to address contradictions in spectroscopic vs. crystallographic data?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived tautomeric forms (e.g., pyrazole ring protonation states) with X-ray bond lengths and angles.
- Counterion Effects : Use ESI-MS to confirm HCl adduct integrity (e.g., [M+H]⁺ vs. [M+Cl]⁻) and assess pH-dependent solubility shifts .
Q. What strategies enable functionalization of the propargyl group for click chemistry applications?
- Methodological Answer :
- CuAAC Reactions : React the propargyl group with azides (e.g., benzyl azide) under Cu(I) catalysis (CuSO₄/sodium ascorbate) in DMSO/H₂O.
- Monitoring : Track triazole formation via IR (2100 cm⁻¹ alkyne loss) and ¹H NMR (δ 7.5–8.0 ppm for triazole protons) .
Q. How can computational modeling support reactivity studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
